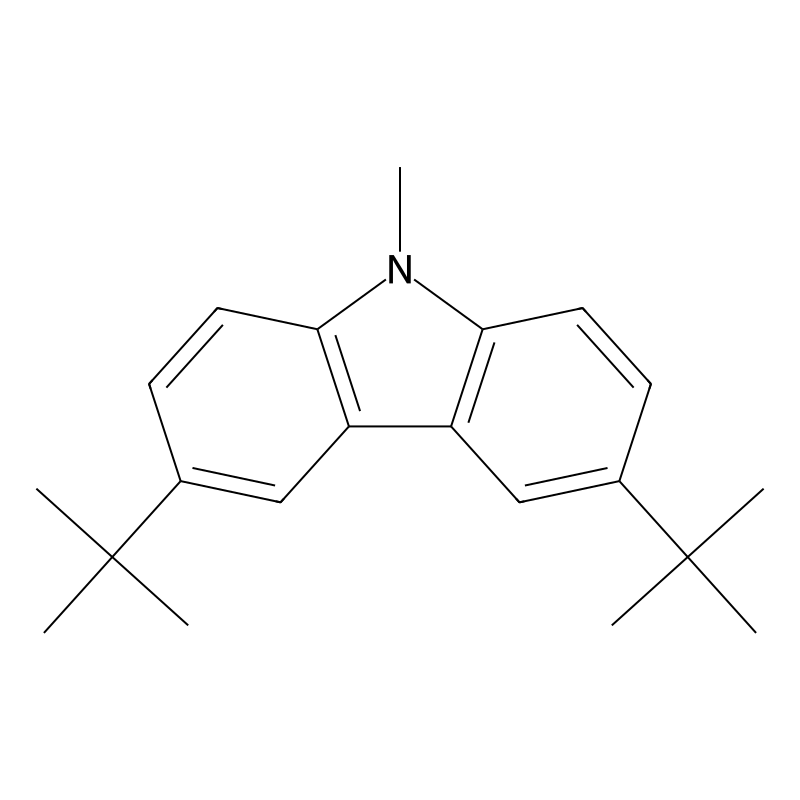

3,6-di-tert-butyl-9-methyl-9H-carbazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

- Organic Light-Emitting Diodes (OLEDs): DtBuCz is a well-established electron-donating building block for OLED materials []. The bulky tert-butyl groups at the 3 and 6 positions enhance OLED performance in several ways. First, they prevent π-π stacking interactions between neighboring carbazole molecules, leading to better film morphology and improved device efficiency []. Second, the steric hindrance of the tert-butyl groups suppresses unwanted side reactions, such as dimerization and polymerization, that can hinder device performance [].

3,6-Di-tert-butyl-9-methyl-9H-carbazole is a derivative of carbazole, characterized by the presence of two tert-butyl groups at the 3 and 6 positions and a methyl group at the 9 position. This compound is notable for its structural stability and potential applications in materials science, particularly in organic electronics and photonic devices. The molecular formula for this compound is C20H25N, with a molecular weight of approximately 279.42 g/mol. Its unique structure contributes to its electronic properties, making it an interesting subject of study in both synthetic and applied chemistry .

The compound can undergo various chemical transformations, including halogenation and functionalization. For instance, reactions involving N-iodosuccinimide can yield halogenated derivatives such as 3,6-di-tert-butyl-1,8-diiodo-9-methyl-9H-carbazole. The typical reaction conditions involve solvents like dichloromethane and acid catalysts, where the compound is stirred under controlled temperatures to facilitate the reaction .

Additionally, it can participate in cross-coupling reactions to form more complex structures, demonstrating its versatility as a building block in organic synthesis .

The synthesis of 3,6-di-tert-butyl-9-methyl-9H-carbazole typically involves several steps:

- Starting Materials: The synthesis begins with carbazole and tert-butyl chloride.

- Reaction Conditions: Anhydrous aluminum chloride is used as a catalyst in a chlorinated solvent such as chloroform. The mixture is stirred for several hours at controlled temperatures.

- Quenching: The reaction is quenched with ice water to halt the process.

- Extraction: The organic layer is extracted using dichloromethane and dried over sodium sulfate.

- Purification: The final product is purified through column chromatography or recrystallization from ethanol .

3,6-Di-tert-butyl-9-methyl-9H-carbazole has several applications:

- Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Photonic Devices: The compound's stability under light exposure allows it to be used in photonic applications.

- Material Science: It serves as a precursor for synthesizing more complex materials with tailored properties for specific applications .

Studies have shown that 3,6-di-tert-butyl-9-methyl-9H-carbazole can interact with various biological molecules. For instance, its derivatives have been tested for their ability to bind to proteins or nucleic acids, which could provide insights into its potential therapeutic uses. Interaction studies often utilize techniques such as spectroscopy and chromatography to analyze binding affinities and mechanisms .

Several compounds share structural similarities with 3,6-di-tert-butyl-9-methyl-9H-carbazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,8-Dibromo-3,6-di-tert-butyl-9-methyl-9H-carbazole | Bromine substitutions at the 1 and 8 positions | Enhanced reactivity due to halogen substituents |

| 3,6-Di-tert-butylcarbazole | Lacks the methyl group at the 9 position | Different electronic properties |

| 3-Methyl-9H-carbazole | No tert-butyl groups | Simpler structure with less steric hindrance |

| 3,6-Diethyl-9-methyl-9H-carbazole | Ethyl groups instead of tert-butyl | Potentially different solubility and reactivity |

| 3,6-Di-tert-butyl-1,8-diiodo-9-methyl-9H-carbazole | Iodine substitutions at the 1 and 8 positions | Increased molecular weight and altered reactivity |

The unique combination of tert-butyl groups and the methyl group at the specified positions contributes to the distinct electronic properties of 3,6-di-tert-butyl-9-methyl-9H-carbazole compared to these similar compounds .